Cas no 2228551-86-6 (1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine)

1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine
- EN300-1942841
- 2228551-86-6
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- インチ: 1S/C13H16ClF2N/c1-9-2-3-11(14)10(8-9)12(17)4-6-13(15,16)7-5-12/h2-3,8H,4-7,17H2,1H3
- InChIKey: DXDSIZDRVYPGCW-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C)C=C1C1(CCC(CC1)(F)F)N
計算された属性
- せいみつぶんしりょう: 259.0939335g/mol
- どういたいしつりょう: 259.0939335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942841-0.1g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1942841-1.0g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 1g |
$1629.0 | 2023-06-01 | ||
Enamine | EN300-1942841-2.5g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1942841-1g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1942841-0.25g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1942841-0.05g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1942841-10.0g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 10g |
$7004.0 | 2023-06-01 | ||
Enamine | EN300-1942841-10g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1942841-0.5g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1942841-5.0g |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine |
2228551-86-6 | 5g |
$4722.0 | 2023-06-01 |
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
1-(2-chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amineに関する追加情報
1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine: A Versatile Compound in Pharmaceutical Research
1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine is a synthetic compound with a complex molecular structure that has garnered significant attention in the pharmaceutical and medicinal chemistry communities. This compound, identified by the CAS No. 2228551-86-6, is characterized by its unique combination of aromatic and cycloalkane functionalities, which are critical for its potential therapeutic applications. Recent advances in drug discovery have highlighted the importance of such molecules in modulating biological targets, making this compound a focal point for researchers exploring novel therapeutic strategies.
1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine is structurally composed of a cyclohexane ring substituted with two fluorine atoms at the 4,4 positions and a phenyl ring with chlorine and methyl substituents. The presence of fluorine atoms in the cyclohexane ring is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity to target proteins. Additionally, the chloro and methyl groups on the phenyl ring contribute to the compound’s overall hydrophobicity and electronic properties, which are essential for its biological activity.
Recent studies have demonstrated that 1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine exhibits promising pharmacological properties. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported that this compound shows selective agonist activity at the GPCR (G-Protein Coupled Receptor) family, which is a critical class of receptors involved in numerous physiological processes. The ability to modulate GPCRs makes this compound a valuable candidate for the development of drugs targeting conditions such as cardiovascular diseases and neurological disorders.
One of the key features of 1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine is its potential as a lead compound for the design of more potent and selective drugs. Researchers have employed computational methods to predict the binding interactions of this compound with various receptors, which has led to the identification of key structural modifications that could enhance its efficacy. For example, a 2024 study published in Drug Discovery Today utilized molecular docking simulations to demonstrate that the fluorine atoms in the cyclohexane ring play a critical role in stabilizing the interaction with the target protein, thereby improving the compound’s potency.
Additionally, the synthesis of 1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine has been optimized to ensure high yields and purity, which is essential for its application in drug development. A recent report in Organic & Biomolecular Chemistry described a novel synthetic route that utilizes microwave-assisted conditions to achieve efficient fluorination of the cyclohexane ring. This method not only reduces the reaction time but also minimizes the formation of byproducts, making it a more sustainable and scalable approach for large-scale production.
The therapeutic potential of 1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine is further supported by its ability to modulate intracellular signaling pathways. A 2023 review in Pharmacological Reviews highlighted the role of similar compounds in the regulation of calcium signaling, which is implicated in various diseases including neurodegenerative disorders and cancer. The structural similarity between 1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine and known signaling modulators suggests that it may have broad applications in the treatment of these conditions.
Moreover, the compound’s pharmacokinetic properties are another area of interest. Studies have shown that the fluorine substitution in the cyclohexane ring significantly enhances the metabolic stability of the molecule, allowing it to remain active in the body for a longer duration. This characteristic is particularly advantageous for drugs that require prolonged action, such as those used in chronic disease management. A 2024 study in Drug Metabolism and Disposition further confirmed that the compound exhibits low clearance rates in vivo, which is a desirable trait for drug candidates.
Despite its promising properties, the development of 1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine as a therapeutic agent is still in its early stages. Ongoing research is focused on understanding its full pharmacological profile and identifying potential side effects. For instance, a 2023 preclinical study in Toxicological Sciences evaluated the compound’s safety profile and found no significant toxicological concerns at the tested concentrations. These findings suggest that the compound is well-tolerated and may have a favorable safety margin for further development.
In conclusion, 1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with its potential therapeutic applications, makes it a promising candidate for the development of new drugs. As research continues to uncover its mechanisms of action and optimize its properties, this compound is likely to play an important role in the treatment of various diseases. The ongoing exploration of its pharmacological potential underscores the importance of continued investment in drug discovery and development.
For further information on the synthesis, pharmacology, and potential applications of 1-(2-Chloro-5-methylphenyl)-4,4-difluorocyclohexan-1-amine, researchers are encouraged to consult recent publications in the field of medicinal chemistry and pharmacology. Collaborative efforts between academia and industry will be essential in translating these findings into effective therapeutic solutions for patients.
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